molecular formula C16H16F2N2O4 B2846964 4-(1-(3,4-Difluorobenzoyl)piperidin-4-yl)morpholine-3,5-dione CAS No. 2034536-79-1

4-(1-(3,4-Difluorobenzoyl)piperidin-4-yl)morpholine-3,5-dione

Cat. No. B2846964
CAS RN: 2034536-79-1
M. Wt: 338.311
InChI Key: NHFVCHMNJKKEGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1-(3,4-Difluorobenzoyl)piperidin-4-yl)morpholine-3,5-dione, also known as DF-MPMD, is a chemical compound that has gained attention in the scientific community for its potential use in the treatment of various neurological disorders. DF-MPMD is a derivative of the compound MPMD, which has been shown to have neuroprotective effects in animal models. DF-MPMD has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.

Scientific Research Applications

Synthesis and Biological Activity

  • Synthesis and Structural Exploration : Compounds featuring morpholine and piperidine units have been synthesized and structurally characterized for their antiproliferative activity. For example, a novel bioactive heterocycle was prepared and its structure was confirmed by X-ray diffraction, indicating its potential utility in drug development and biological studies (S. Benaka Prasad et al., 2018).
  • Antimicrobial and Antitumor Activities : New 1,2,4-triazole derivatives containing morpholine and piperazine units have been synthesized and tested for their antimicrobial activities. Some compounds demonstrated good or moderate activities against test microorganisms, suggesting potential applications in the development of new antimicrobial agents (H. Bektaş et al., 2007).

Chemical Synthesis and Characterization

  • Efficient Synthesis Methods : Research has focused on developing efficient synthesis methods for compounds incorporating piperidine and morpholine units. These methods offer advantages such as high yields, simple handling, and the ability to introduce useful groups into the product structures, facilitating the synthesis of diverse chemical entities for further research applications (Lijiu Gao et al., 2017).

Potential Therapeutic Applications

  • Inhibitory Effects on Enzymes : Studies have explored the inhibitory effects of compounds containing piperidine and morpholine units on various enzymes, indicating their potential as therapeutic agents. For instance, isatin Mannich bases were evaluated for their effects against carbonic anhydrase and acetylcholinesterase, demonstrating significant inhibitory profiles and suggesting their utility in drug development (Dilan Ozmen Ozgun et al., 2016).

properties

IUPAC Name

4-[1-(3,4-difluorobenzoyl)piperidin-4-yl]morpholine-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16F2N2O4/c17-12-2-1-10(7-13(12)18)16(23)19-5-3-11(4-6-19)20-14(21)8-24-9-15(20)22/h1-2,7,11H,3-6,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHFVCHMNJKKEGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C(=O)COCC2=O)C(=O)C3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16F2N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.